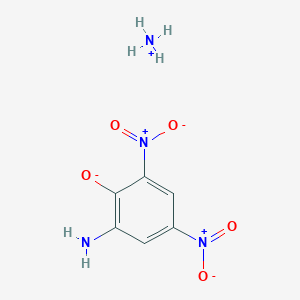

Ammonium 2-amino-4,6-dinitrophenolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium 2-amino-4,6-dinitrophenolate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N4O5 and its molecular weight is 216.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : Picramic acid serves as an important intermediate in the synthesis of various organic compounds, particularly azo dyes. Its dual functionality as both an amino and nitro compound makes it versatile for substitution and reduction reactions .

- Dye Manufacturing : It is used in the production of hair dyes and other cosmetic applications, where it contributes to achieving specific color shades. Its derivatives are employed in formulating oxidized hair dyes .

Biology

- Toxicological Studies : Due to its high toxicity, picramic acid is studied for its effects on biological systems. Research indicates that it has mutagenic properties significantly greater than those of picric acid, raising concerns about its environmental impact and safety in biological contexts .

- Metabolic Pathways : Picramic acid is a metabolic product of picric acid in mammals, which is excreted in urine. Understanding its metabolic pathways can aid in assessing risks associated with exposure to picric acid .

Environmental Science

- Contaminant Transformation : Studies have shown that under anaerobic conditions, bacteria can transform picric acid into picramic acid. This transformation has implications for bioremediation strategies at contaminated sites .

- Field Analytical Methods : Research has developed field methods for quantifying ammonium picrate and picric acid in environmental samples. These methods are crucial for monitoring contamination levels and assessing ecological risks associated with these compounds .

Data Tables

Case Study 1: Use in Hair Dyes

A study conducted on the safety of using picramic acid in hair dyes showed that when used at low concentrations, it poses minimal risk to consumers. The research highlighted the importance of controlling concentrations to mitigate potential health hazards while utilizing its coloring properties effectively .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of picric acid conversion to picramic acid revealed that this transformation could increase mutagenicity levels in contaminated sites. The findings emphasized the need for monitoring these compounds in ecological studies to prevent adverse effects on aquatic organisms .

Análisis De Reacciones Químicas

Substitution Reactions

The nitro groups undergo substitution under alkaline or reductive conditions:

- Nitro-to-amino reduction :

2 Amino 4 6 dinitrophenolate−+3 H2S→2 4 Diaminophenolate−+3 S+H2O . - Base-mediated displacement : In the presence of NaOH/KOH, nitro groups may hydrolyze to hydroxyl or other functional groups, though this often triggers explosive decomposition .

Redox Reactions

The compound acts as both oxidizing and reducing agent:

- Oxidation : Reacts violently with strong oxidizers (e.g., peroxides), releasing nitrogen oxides and heat .

- Reduction : Catalytic hydrogenation converts nitro groups to amines, forming 2,4-diaminophenol as a major product .

Metabolic Reduction Pathways (in vivo):

| Metabolite | Percentage | Study Source |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al. |

| 4-Amino-2-nitrophenol | 23% | Parker (1952) |

Acid-Base Reactions

The phenolate anion reacts with acids to regenerate picramic acid:

Thermal Decomposition and Explosivity

- Dry state : Explodes at 169°C due to nitro group instability, producing CO, NOₓ, and soot .

- Wet state : Water or organic solvents suppress decomposition but do not eliminate explosive potential .

Hazardous Reactions :

| Condition | Outcome |

|---|---|

| Heating (>150°C) | Detonation |

| Contact with NaOH/KOH | Explosive base-catalyzed decay |

| Mixing with reducing agents | Vigorous exothermic reaction |

Biological Interactions

- Microbial degradation : Burkholderia sp. strain KU-46 metabolizes the compound via 4-nitrophenol to 1,4-benzoquinone, releasing nitrite .

- Enzyme inhibition : Acts as an uncoupler in oxidative phosphorylation, disrupting ATP synthesis .

Industrial and Environmental Reactivity

Propiedades

Número CAS |

1134-85-6 |

|---|---|

Fórmula molecular |

C6H8N4O5 |

Peso molecular |

216.15 g/mol |

Nombre IUPAC |

azanium;2-amino-4,6-dinitrophenolate |

InChI |

InChI=1S/C6H5N3O5.H3N/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;1H3 |

Clave InChI |

QVQATLCZPOLIEI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |

SMILES canónico |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |

Key on ui other cas no. |

1134-85-6 |

Sinónimos |

ammonium 2-amino-4,6-dinitrophenolate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.